2-[4-(Trifluoromethyl)phenyl]propan-1-ol
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of compounds containing trifluoromethyl-substituted phenyl rings attached to alcohol-containing aliphatic chains represents a significant area of structural chemistry research. Related compounds found in the search results demonstrate consistent molecular formulas and structural patterns. For instance, 3-[4-(trifluoromethyl)phenyl]propan-1-ol exhibits a molecular formula of C10H11F3O with a molecular weight of 204.19 g/mol. This closely related isomer provides insight into the expected molecular parameters for the target compound.
The stereochemical considerations for such compounds are particularly important due to the presence of chiral centers. Research on related structures, such as (R)-1-(4-trifluoromethylphenyl)propan-1-ol, has demonstrated the significance of enantiomeric purity in these systems. The enantiomeric ratios achieved in synthetic preparations often reach 94.1/5.9, corresponding to enantiomeric excess values of 88.2%. These findings suggest that careful stereochemical analysis would be essential for comprehensive characterization of this compound.
The trifluoromethyl group significantly influences molecular architecture through its electron-withdrawing properties and steric effects. Studies of related compounds indicate that the trifluoromethyl substituent enhances lipophilicity and metabolic stability. The positioning of this group on the para position of the benzene ring creates distinct electronic and conformational characteristics compared to meta or ortho substitution patterns observed in related structures.
The alcohol functionality in the propyl chain introduces additional conformational flexibility and hydrogen bonding potential. Analysis of similar structures shows that the hydroxyl group positioning significantly affects both physical properties and intermolecular interactions. The primary alcohol configuration expected in this compound would contribute to specific hydrogen bonding patterns and crystal packing arrangements.
Crystallographic Analysis and Unit Cell Parameters
X-ray diffraction techniques represent the gold standard for determining precise molecular structures and unit cell parameters. The search results provide extensive information about X-ray diffraction methodologies and their application to related organic compounds. Single crystal X-ray crystallography systems, such as the PANalytical X'Pert Pro MPD with conventional 1.8kW sealed X-ray tube sources using copper targets, are routinely employed for such determinations.
The crystallographic analysis workflow typically involves data collection using high-resolution position sensitive detectors with minimum step sizes of less than 0.001 degrees. For related trifluoromethyl-containing compounds, successful structural determinations have been achieved using monoclinic unit cell systems. For example, related phenanthroline ligand compounds containing trifluoromethyl substituents have shown unit cell parameters of a = 7.8103(7) Å, b = 17.0401(15) Å, c = 20.5041(16) Å, with β = 97.144(2)° and volume = 2707.7(4) ų.
The integration of diffraction data for similar organic compounds typically yields thousands of reflections to maximum theta angles of approximately 25.12°, achieving completeness values exceeding 98.8%. The refinement process using full-matrix least-squares methods on F² generally converges to R1 values around 4.41% for observed data. These parameters provide benchmarks for expected crystallographic quality in structural determinations of related trifluoromethyl phenyl alcohols.
Temperature-dependent crystallographic studies represent an important extension of structural analysis. The available instrumentation includes non-ambient sample stages capable of operating from 12 K to 900°C, allowing for comprehensive thermal analysis of phase transitions and conformational changes. Such studies would be particularly valuable for understanding the thermal behavior and polymorphic transitions of this compound.
Conformational Analysis via X-ray Diffraction Studies
X-ray diffraction studies provide definitive information about molecular conformations in the solid state. The fundamental principles of X-ray diffraction, based on elastic scattering interactions between X-ray beams and electron clouds around atoms, enable precise determination of atomic positions and conformational preferences. The Bragg model of diffraction, expressed through the relationship 2d sin θ = nλ, allows for determination of crystal plane spacings and ultimately molecular conformations.
For compounds containing trifluoromethyl-substituted aromatic rings, conformational analysis reveals important insights into intramolecular and intermolecular interactions. The electron-withdrawing nature of the trifluoromethyl group influences bond lengths, bond angles, and torsional preferences throughout the molecular structure. Related studies have employed high-resolution X-ray thin film diffractometry using PANalytical X'Pert PRO MRD systems with horizontal circle goniometers and Open Eularian Cradle sample stages.
The conformational preferences of the propyl alcohol chain represent a critical aspect of structural analysis. The gauche and anti conformations about carbon-carbon bonds significantly influence overall molecular geometry and crystal packing. X-ray diffraction studies of related alcohol-containing compounds have revealed preferred conformational states that minimize steric clashes while optimizing intermolecular hydrogen bonding networks.
In-situ X-ray diffraction measurements during chemical reactions provide dynamic information about conformational changes and phase transitions. Such studies are particularly valuable for understanding the relationship between molecular conformation and chemical reactivity. The capability to perform measurements under various gas environments, including inert gases, carbon dioxide, nitrogen, and vacuum conditions, enables comprehensive conformational analysis under different chemical conditions.
Electronic Structure Modeling Using Computational Chemistry Methods
Computational chemistry methods provide complementary information to experimental structural characterization techniques. The electronic structure of trifluoromethyl-substituted aromatic compounds has been extensively studied using various computational approaches. The search results indicate that computational methods have been employed to study the impact of halogenation on molecular systems, demonstrating the influence of substituent changes on electronic properties.
Density functional theory calculations represent the primary computational approach for electronic structure modeling of such compounds. The trifluoromethyl substituent introduces significant electronic effects that require careful computational treatment. The electron-withdrawing nature of the trifluoromethyl group substantially alters the electron density distribution throughout the aromatic ring system and influences the electronic properties of adjacent functional groups.
The alcohol functionality contributes additional complexity to electronic structure calculations through hydrogen bonding interactions and lone pair orbital considerations. Computational modeling of related hydroxyl-containing compounds has revealed important insights into preferred geometries and electronic charge distributions. The combination of trifluoromethyl and hydroxyl functionalities creates unique electronic environments that require sophisticated computational treatment.
Molecular orbital analysis provides detailed information about frontier orbital energies, charge distributions, and reactivity patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are particularly important for understanding chemical behavior and potential applications. Computational studies of related compounds have demonstrated the significant influence of trifluoromethyl substitution on these critical electronic parameters.
Solvent effects represent an important consideration in computational modeling of alcohol-containing compounds. Implicit and explicit solvation models are routinely employed to account for hydrogen bonding interactions and dipolar effects in solution phase calculations. Such modeling approaches are essential for correlating computed electronic structures with experimental observations in various solvent environments.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZRHMXMUYQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves the addition reaction of trifluoromethylbenzaldehyde with hydroxylpropane under acidic conditions . This reaction typically requires a catalyst to facilitate the addition process and ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 2-[4-(Trifluoromethyl)phenyl]propan-1-ol is utilized in the development of pharmaceutical compounds due to its ability to modulate enzyme activity and receptor binding. The trifluoromethyl group enhances membrane penetration, which is critical for therapeutic efficacy .
Case Study:
- Compound Interaction: Studies have shown that this compound interacts with specific molecular targets involved in various biochemical pathways, potentially leading to the development of new drugs with improved pharmacokinetic properties.
Electronics
The compound's unique chemical properties make it valuable in the electronics industry, particularly in the manufacture of semiconductors. Its fluorinated structure contributes to enhanced performance characteristics in electronic materials.
Application Example:
- Semiconductor Manufacturing: Used as an intermediate in the synthesis of materials that improve the efficiency and stability of electronic components.
Agriculture
In agricultural applications, this compound has been investigated for its fungicidal properties. The compound has shown effectiveness against various fungal pathogens, making it a candidate for developing new agrochemicals.
Research Findings:
- Fungicide Development: The compound’s biological activity has been linked to its interaction with fungal enzymes, suggesting potential for use in crop protection strategies.
Catalysis
The compound is also explored in catalysis due to its ability to participate in various chemical reactions as a catalyst or catalyst precursor. Its unique structure allows for enhanced reactivity compared to non-fluorinated counterparts.
Summary of Applications
| Field | Application | Outcome/Impact |
|---|---|---|
| Medicinal Chemistry | Drug development | Improved pharmacokinetics and therapeutic efficacy |
| Electronics | Semiconductor manufacturing | Enhanced performance of electronic components |
| Agriculture | Fungicide development | Effective against fungal pathogens |
| Catalysis | Catalytic processes | Enhanced reactivity and efficiency in chemical reactions |
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and selectivity towards its targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and properties of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol with its analogs:
Key Research Findings
Positional Isomerism : Meta-substituted analogs (e.g., 3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-ol) exhibit reduced solubility in polar solvents compared to the para-substituted target compound due to disrupted symmetry .
Fluorination Impact : Increasing fluorine content (e.g., 2,2,3,3,3-Pentafluoro-1-[4-(trifluoromethyl)phenyl]propan-1-ol) elevates electronegativity and thermal stability, favoring applications in coatings and surfactants .
Heterocyclic Derivatives : Thiazole-containing variants (e.g., 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)propan-1-ol) demonstrate enhanced binding to biological targets, such as kinases, due to aromatic π-π interactions .
Chain Length Effects: Ethanol analogs (e.g., 2-(4-(Trifluoromethyl)phenyl)ethanol) exhibit higher volatility, limiting their utility in drug formulations but making them suitable as solvents .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]propan-1-ol, also known as a trifluoromethyl-substituted phenolic compound, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant case studies.
The compound is characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and biological membrane permeability. This property is crucial for its interactions with biological targets such as enzymes and receptors.
Synthesis Methods:
- Basic Synthesis : The compound can be synthesized through the reaction of trifluoromethylbenzaldehyde with hydroxylpropane under acidic conditions, which requires careful control of temperature and pH for optimal yields.
- Industrial Production : In larger-scale applications, continuous flow reactors are often employed to ensure efficient mixing and consistent product quality.
Biological Activity
The biological activity of this compound is linked to its ability to modulate enzyme activities and receptor binding. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards various molecular targets involved in biochemical pathways.
- Enzyme Interaction : Studies indicate that this compound can influence enzyme activities, potentially serving as an inhibitor or modulator in various metabolic pathways .
- Receptor Binding : Its lipophilic nature allows it to traverse cell membranes effectively, which is critical for therapeutic applications .
Fungicidal Activity
A notable application of this compound is in the development of fungicides. Research has shown that derivatives of this compound exhibit significant antifungal properties against various pathogens. For instance, a synthesized derivative was found to be effective against fungal strains that are resistant to conventional treatments .
Pharmaceutical Applications
The compound is also explored in the context of drug design. Its structural similarity to other FDA-approved drugs containing trifluoromethyl groups suggests potential therapeutic roles in treating various diseases, including cancer and infections .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.
| Compound Name | Biological Activity | Application |
|---|---|---|
| This compound | Modulates enzyme activity; fungicidal | Potential drug candidate |
| Ubrogepant | CGRP receptor antagonist | Migraine treatment |
| Alpelisib | PI3K inhibitor | Cancer therapy |
Q & A
Basic: What are the optimal synthetic routes for 2-[4-(Trifluoromethyl)phenyl]propan-1-ol, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves catalytic hydrogenation or reduction of precursor ketones. For example, analogous compounds like 1-[4-(Trifluoromethyl)phenyl]propan-1-ol are synthesized via reduction of phenylacetate derivatives using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with nickel . Key factors include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity for the secondary alcohol.
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance reaction rates but may require strict moisture control.
- Temperature : Lower temperatures (~0–25°C) minimize byproducts like over-reduced alkanes.
Fractional distillation or HPLC purification (as in ) is critical to isolate the product from intermediates like 3-phenylpropyl-1-acetate .
Advanced: How can spectroscopic and chromatographic techniques resolve structural ambiguities in fluorinated propanol derivatives?
Advanced characterization combines:
- ¹⁹F NMR : Identifies trifluoromethyl (-CF₃) chemical shifts (δ ~ -60 to -65 ppm) and distinguishes regioisomers (e.g., para vs. ortho substitution) .
- GC-MS/HPLC : Separates stereoisomers and detects trace impurities (e.g., uses HPLC to compare fractions with reference standards) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₀H₁₁F₃O for the target compound) and detects halogenated byproducts .
Advanced: What computational methods predict the thermodynamic behavior of this compound in solvent mixtures?
Local composition models (e.g., the Renon-Prausnitz equation) predict activity coefficients and phase equilibria in nonideal mixtures . Parameters include:
- Nonrandomness factor (α₁₂) : Adjusts for fluorinated groups’ strong dipole interactions.
- Binary interaction parameters : Derived from vapor-liquid equilibrium (VLE) data for systems containing trifluoromethyl groups.
These models aid in optimizing solvent selection for crystallization or extraction .
Basic: What are the challenges in achieving enantiomeric purity, and how can chiral catalysts address them?
The trifluoromethyl group’s steric bulk complicates asymmetric synthesis. Strategies include:
- Chiral auxiliaries : (S)-BINAP-ligated ruthenium catalysts induce enantioselective hydrogenation of α,β-unsaturated ketones .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively esterify one enantiomer, as seen in related amino-alcohol syntheses .
Advanced: How does the trifluoromethyl group influence biological activity in drug discovery applications?
The -CF₃ group enhances metabolic stability and lipophilicity, making the compound a candidate for:
- Kinase inhibitors : and highlight trifluoromethylphenyl moieties in pharmaceuticals targeting enzymes like PI3K or EGFR .
- Prodrugs : The hydroxyl group enables conjugation (e.g., phosphate esters for improved bioavailability) .
In vitro assays (e.g., enzyme inhibition IC₅₀) and ADMET studies are recommended to validate therapeutic potential.
Advanced: How do conflicting solubility data arise in fluorinated alcohols, and how should researchers address them?
Contradictions often stem from:
- Polymorphism : Different crystal forms (e.g., notes varied melting points for pentafluoro derivatives) .
- Solvent impurities : Trace water or alcohols alter solubility profiles.
Solutions: - Use differential scanning calorimetry (DSC) to identify polymorphs.
- Standardize solvent purification (e.g., molecular sieves for anhydrous conditions) .
Basic: What safety protocols are essential for handling fluorinated propanols?
- Ventilation : Fluorinated alcohols may release HF upon decomposition; use fume hoods .
- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.
- Storage : Inert atmospheres (N₂ or Ar) prevent oxidation of the hydroxyl group .
Advanced: Can DFT calculations predict the regioselectivity of electrophilic attacks on the trifluoromethylphenyl ring?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electron density to identify reactive sites:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
